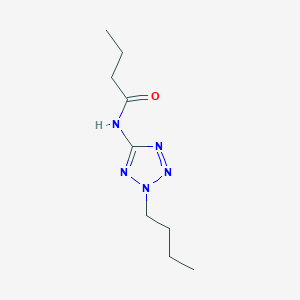
N-(2-butyl-2H-tetraazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-butyl-2H-tetraazol-5-yl)butanamide: is a chemical compound with the molecular formula C9H17N5O. It is a derivative of tetrazole, a class of compounds known for their diverse applications in medicinal chemistry, agriculture, and materials science . The tetrazole ring in this compound is a key structural feature that imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-butyl-2H-tetraazol-5-yl)butanamide typically involves the reaction of butylamine with a tetrazole derivative under controlled conditions. One common method includes the use of a coupling reagent to facilitate the formation of the amide bond between the butylamine and the tetrazole ring . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are used to obtain the final product with high purity.
化学反应分析
Types of Reactions: N-(2-butyl-2H-tetraazol-5-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form oxo-tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oxo-tetrazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrazole derivatives.
科学研究应用
Chemistry: N-(2-butyl-2H-tetraazol-5-yl)butanamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioisostere for carboxylic acids. The tetrazole ring mimics the carboxyl group, making it useful in the design of enzyme inhibitors and receptor antagonists .
Medicine: this compound has shown promise in medicinal chemistry as a potential antihypertensive agent. Its ability to interact with angiotensin II receptors makes it a candidate for the development of new blood pressure-lowering drugs .
Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
作用机制
The mechanism of action of N-(2-butyl-2H-tetraazol-5-yl)butanamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and receptors. This interaction can inhibit the activity of enzymes or block receptor sites, leading to various biological effects . For example, in antihypertensive applications, the compound may block angiotensin II receptors, preventing the vasoconstrictive effects of angiotensin II and thereby lowering blood pressure .
相似化合物的比较
N-[(2-Butyl-2H-tetrazol-5-yl)carbamothioyl]butanamide: This compound has a similar structure but includes a carbamothioyl group, which may impart different chemical and biological properties.
2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid: Another tetrazole derivative with potential antihypertensive activity.
Uniqueness: N-(2-butyl-2H-tetraazol-5-yl)butanamide is unique due to its specific substitution pattern on the tetrazole ring, which influences its reactivity and interaction with biological targets. Its butyl group provides hydrophobic character, which can enhance its binding affinity to certain proteins and receptors .
属性
分子式 |
C9H17N5O |
|---|---|
分子量 |
211.26 g/mol |
IUPAC 名称 |
N-(2-butyltetrazol-5-yl)butanamide |
InChI |
InChI=1S/C9H17N5O/c1-3-5-7-14-12-9(11-13-14)10-8(15)6-4-2/h3-7H2,1-2H3,(H,10,12,15) |
InChI 键 |
RFRWPWMIZYCHEY-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)CCC |
规范 SMILES |
CCCCN1N=C(N=N1)NC(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251081.png)
![N-[[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B251082.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251083.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251084.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251087.png)
![N-(4-{[(4-ethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251088.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide](/img/structure/B251089.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B251090.png)
![2-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251093.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B251095.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B251096.png)
![4-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251098.png)
![4-ethyl-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B251099.png)
![2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B251103.png)
